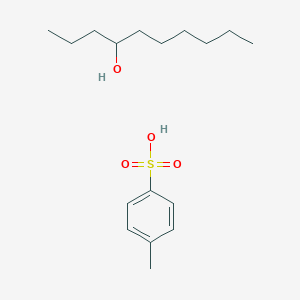
Decan-4-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decan-4-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of a secondary alcohol (decan-4-ol) and an aromatic sulfonic acid (4-methylbenzenesulfonic acid).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decan-4-ol can be achieved through the reduction of decan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The preparation of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of decan-4-ol often involves the hydrogenation of decanoic acid or its esters. For 4-methylbenzenesulfonic acid, the industrial process involves the continuous sulfonation of toluene with sulfur trioxide in a reactor, followed by neutralization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: Both decan-4-ol and 4-methylbenzenesulfonic acid can undergo substitution reactions. .
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., PBr3), nucleophiles (e.g., alcohols, amines)
Major Products Formed
Oxidation of Decan-4-ol: Decan-4-one
Reduction of 4-Methylbenzenesulfonic Acid: 4-Methylbenzenesulfonamide
Substitution Reactions: Alkyl halides, sulfonate esters
Applications De Recherche Scientifique
Decan-4-ol;4-methylbenzenesulfonic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives
Biology: Studied for its potential role as a metabolite in mammalian systems.
Medicine: Investigated for its antibacterial properties and potential use in developing novel antibiotics.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decan-4-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways. For example, the sulfonic acid group can act as an electrophile in substitution reactions, while the hydroxyl group in decan-4-ol can participate in hydrogen bonding and other interactions . These properties make the compound useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decan-1-ol: A primary alcohol with similar properties to decan-4-ol but with the hydroxyl group at the terminal position.
4-Methylbenzenesulfonamide: A derivative of 4-methylbenzenesulfonic acid with an amide group instead of the sulfonic acid group.
Uniqueness
Decan-4-ol;4-methylbenzenesulfonic acid is unique due to the combination of a secondary alcohol and an aromatic sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
65949-99-7 |
|---|---|
Formule moléculaire |
C17H30O4S |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
decan-4-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H22O.C7H8O3S/c1-3-5-6-7-9-10(11)8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
VSFCAODXNIEYNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


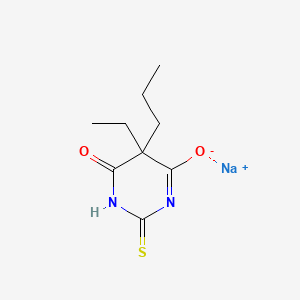
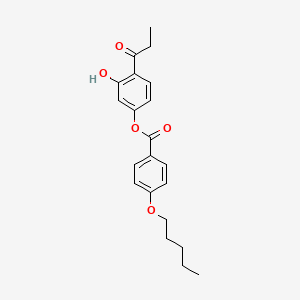
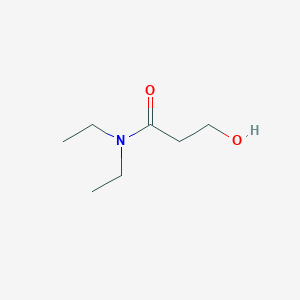
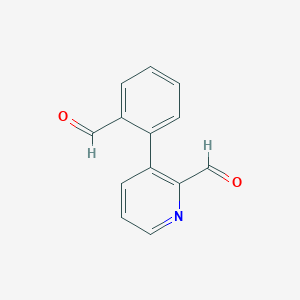
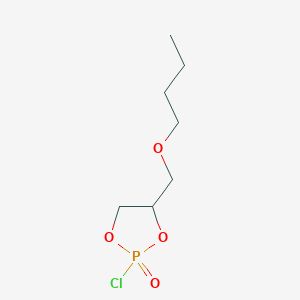
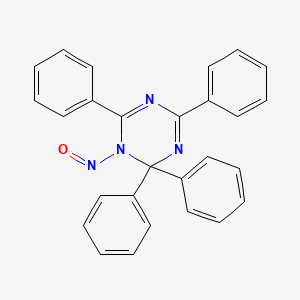

![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
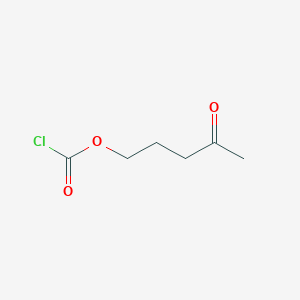
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

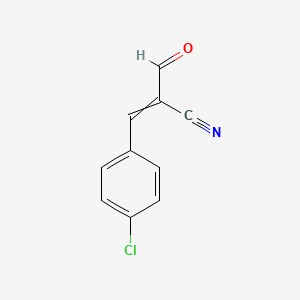
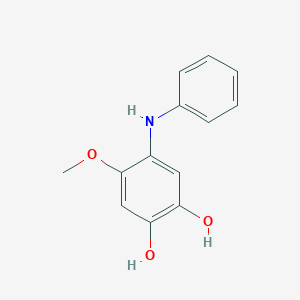
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
